molecular formula C24H23F3N6S B609025 MI-463

MI-463

Cat. No.: B609025
M. Wt: 484.5 g/mol
InChI Key: DZACSLYTXLZAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MI-463 is a potent and orally bioavailable small molecule inhibitor that targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, particularly those involving chromosomal translocations affecting the MLL gene. This compound has shown significant promise in preclinical studies for its ability to inhibit the growth of leukemia cells and improve survival in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MI-463 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, with adjustments to ensure consistency, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain high purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions: MI-463 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups such as trifluoroethyl. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include trifluoroacetic acid, dimethyl sulfoxide, and various bases and acids to facilitate different steps of the synthesis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to explore structure-activity relationships and optimize the compound’s efficacy and safety profile .

Scientific Research Applications

MI-463 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the menin-MLL interaction and develop new inhibitors. In biology, this compound is employed to investigate the role of menin in gene regulation and cell differentiation. In medicine, it holds potential as a therapeutic agent for treating MLL-rearranged leukemias and other cancers. Additionally, this compound is being explored for its effects on other diseases involving epigenetic dysregulation .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to MI-463 include MI-503, another menin-MLL inhibitor, and other small molecule inhibitors targeting the same interaction. These compounds share a similar mechanism of action but may differ in their potency, bioavailability, and pharmacokinetic profiles .

Uniqueness of this compound: this compound is unique due to its high potency and oral bioavailability, making it a promising candidate for clinical development. Its ability to achieve significant inhibition of leukemia cell growth and improve survival in preclinical models sets it apart from other inhibitors. Additionally, this compound has shown favorable drug-like properties, including metabolic stability and a well-characterized pharmacokinetic profile .

Properties

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of MI-463?

A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]

Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?

A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:

  • Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
  • Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
  • Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.

Q3: Has this compound shown efficacy in in vivo models of leukemia?

A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []

Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?

A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]

Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A5: Some potential challenges include:

    Q6: Is this compound being investigated in clinical trials for any cancer types?

    A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]

    Q7: Does this compound exhibit any activity in cancers beyond leukemia?

    A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]

    Q8: How does this compound affect the metabolic profile of cancer cells?

    A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.

    Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?

    A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.

    Q10: How stable is this compound in in vitro systems?

    A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.